3-Acetyl-4-fluorophenyl sulfurofluoridate
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Overview
Description
3-Acetyl-4-fluorophenyl sulfurofluoridate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, and drug discovery . The presence of both acetyl and fluorophenyl groups in its structure makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-fluorophenyl sulfurofluoridate typically involves the reaction of 3-acetyl-4-fluorophenol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfurofluoridate group .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-fluorophenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfurofluoridate group to a sulfonamide.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Acetyl-4-fluorophenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-fluorophenyl sulfurofluoridate involves its interaction with nucleophilic sites in biological molecules. The sulfurofluoridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl sulfurofluoridate
- 3-Acetylphenyl sulfurofluoridate
- 4-Acetylphenyl sulfurofluoridate
Uniqueness
3-Acetyl-4-fluorophenyl sulfurofluoridate is unique due to the presence of both acetyl and fluorophenyl groups, which enhance its reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and biological studies .
Properties
IUPAC Name |
2-acetyl-1-fluoro-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c1-5(11)7-4-6(2-3-8(7)9)14-15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZADSFXUFVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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